molecular formula C14H20N2O2 B11862389 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11862389
M. Wt: 248.32 g/mol
InChI Key: NRZHEPPBKWPEBB-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound with the molecular formula C14H20N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . The reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazepine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated ring systems.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[B][1,4]oxazepine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Spiro Compounds: Other spiro compounds with different ring systems can be compared to highlight the unique properties of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine].

Uniqueness

The uniqueness of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] lies in its specific spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O2
  • Molecular Weight : 338.45 g/mol
  • CAS Number : 11994743

1. Anticholinesterase Activity

Research indicates that derivatives of spiro compounds exhibit significant anticholinesterase activity. A study highlighted the potential of related compounds in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The mechanism involves blocking the enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

2. Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. It has been associated with inducing apoptosis in various cancer cell lines. For instance, studies on related benzo-fused spiro compounds have demonstrated their ability to inhibit cell proliferation and induce cell cycle arrest through various pathways, including the modulation of p53 and Bcl-2 proteins .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have shown efficacy against a range of pathogens. The spiro structure may enhance membrane permeability, leading to increased bactericidal effects .

The biological activity of 7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and may also affect other metabolic enzymes involved in cancer progression.
  • Cell Signaling Pathways : It influences key signaling pathways that regulate cell survival and apoptosis, particularly through the modulation of the p53 pathway.

Case Studies

StudyObjectiveFindings
Evaluate anticholinesterase activityDemonstrated significant inhibition of AChE in vitro with IC50 values comparable to known inhibitors.
Investigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells; upregulation of pro-apoptotic markers was observed.
Assess antimicrobial propertiesShowed potent activity against Gram-positive and Gram-negative bacteria; mechanism involves disruption of bacterial membranes.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C14H20N2O2/c1-17-11-2-3-13-12(10-11)16-9-6-14(18-13)4-7-15-8-5-14/h2-3,10,15-16H,4-9H2,1H3

InChI Key

NRZHEPPBKWPEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCNCC3)CCN2

Origin of Product

United States

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